molecular formula C12H21BrO B14596441 1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene CAS No. 60996-42-1

1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene

Cat. No.: B14596441
CAS No.: 60996-42-1
M. Wt: 261.20 g/mol
InChI Key: XMNQMPMUQOUHKK-UHFFFAOYSA-N
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Description

1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene: is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons with one or more double bonds within the ring structure. This compound features a bromine atom and an isopropoxy group attached to a cyclononene ring, making it a unique and interesting molecule for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene typically involves the following steps:

    Formation of Cyclononene: The starting material, cyclononene, can be synthesized through the hydrogenation of cyclononyne.

    Bromination: The cyclononene is then subjected to bromination using bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) to introduce the bromine atom at the desired position.

    Isopropylation: The final step involves the introduction of the isopropoxy group. This can be achieved by reacting the brominated cyclononene with isopropanol in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Using large quantities of bromine and cyclononene in industrial reactors.

    Efficient Isopropylation: Utilizing continuous flow reactors for the isopropylation step to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction Reactions: Reduction of the double bond can lead to the formation of cyclononane derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products

    Substitution: Formation of 9-[(propan-2-yl)oxy]cyclonon-1-ene derivatives with different functional groups.

    Oxidation: Formation of epoxides or hydroxylated products.

    Reduction: Formation of cyclononane derivatives.

Scientific Research Applications

1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.

    Pathways Involved: It may affect signaling pathways, metabolic pathways, and other biochemical processes depending on its specific interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-9-[(propan-2-yl)oxy]cyclooct-1-ene
  • 1-Bromo-9-[(propan-2-yl)oxy]cyclodec-1-ene
  • 1-Chloro-9-[(propan-2-yl)oxy]cyclonon-1-ene

Uniqueness

1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene is unique due to its specific ring size and the presence of both a bromine atom and an isopropoxy group. This combination of features imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

60996-42-1

Molecular Formula

C12H21BrO

Molecular Weight

261.20 g/mol

IUPAC Name

1-bromo-9-propan-2-yloxycyclononene

InChI

InChI=1S/C12H21BrO/c1-10(2)14-12-9-7-5-3-4-6-8-11(12)13/h8,10,12H,3-7,9H2,1-2H3

InChI Key

XMNQMPMUQOUHKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1CCCCCCC=C1Br

Origin of Product

United States

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